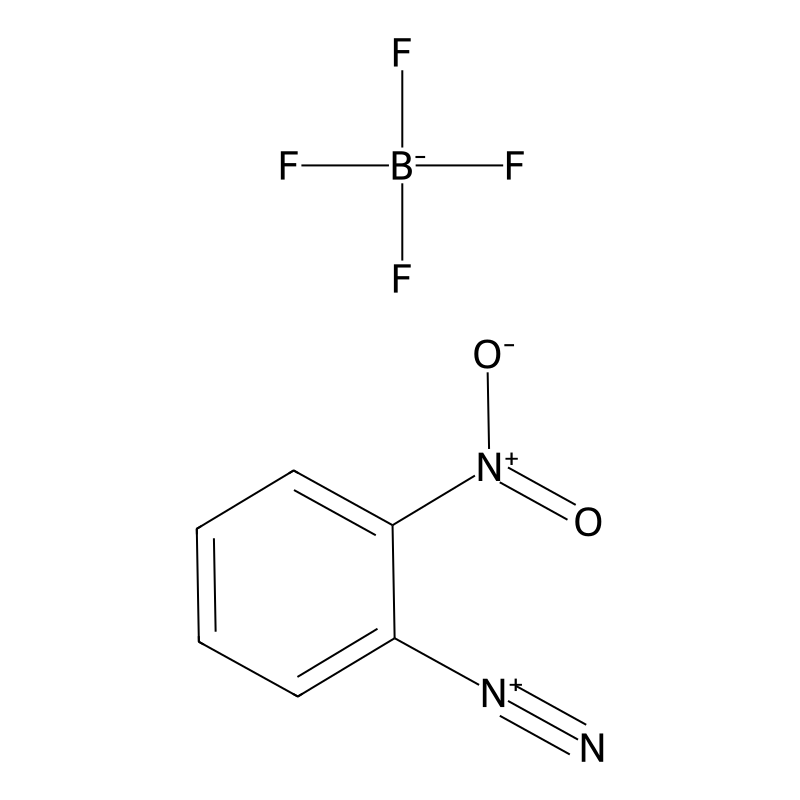

2-Nitrobenzenediazonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Azo Dyes:

2-Nitrobenzenediazonium tetrafluoroborate is primarily used as a key intermediate in the synthesis of various azo dyes. Azo dyes are a large class of organic compounds known for their intense colors and diverse applications in various industries, including textiles, paints, plastics, and printing inks [].

The diazonium group (N=N+) present in 2-Nitrobenzenediazonium tetrafluoroborate acts as an electrophilic group, readily reacting with electron-rich aromatic compounds like phenols and amines to form azo linkages (-N=N-). This reaction, known as diazotization, allows for the introduction of the nitro group (-NO2) and the diazonium group onto the aromatic ring, leading to the formation of new and functionalized azo dyes with desired color properties [, ].

Analytical Chemistry:

2-Nitrobenzenediazonium tetrafluoroborate has also found applications in analytical chemistry, particularly in the determination of certain analytes. For example, it can be used for the spectrophotometric determination of phenols. The diazonium group reacts with phenols to form colored azo compounds, allowing for the quantification of phenols based on the intensity of the color measured by a spectrophotometer [].

Other Potential Applications:

While less prevalent than the aforementioned applications, research suggests that 2-Nitrobenzenediazonium tetrafluoroborate may possess potential in other areas of scientific research. Studies have explored its use as a:

2-Nitrobenzenediazonium tetrafluoroborate is a diazonium salt characterized by the presence of a nitro group at the ortho position relative to the diazonium group. Its chemical formula is , and it is often represented as . This compound is notable for its stability in solid form, which allows for safe handling compared to other diazonium salts that can be highly reactive or explosive. The tetrafluoroborate counterion contributes to its solubility and stability, making it a useful reagent in organic synthesis.

- Balz-Schiemann Reaction: Upon thermal decomposition, it can produce fluorobenzene. The reaction proceeds as follows:

- Sandmeyer Reaction: It can react with copper(I) halides to yield aryl halides:

- Diazo Coupling: 2-Nitrobenzenediazonium tetrafluoroborate can also undergo coupling reactions with aromatic compounds to form azo compounds, which are important in dye chemistry .

While specific biological activity data for 2-nitrobenzenediazonium tetrafluoroborate is limited, diazonium salts in general have been studied for their potential mutagenic effects due to the ability of the diazonium group to form reactive intermediates. These intermediates can interact with nucleophiles in biological systems, leading to DNA modifications and potential carcinogenic effects. The nitro group may also contribute to the compound's reactivity and biological implications, although detailed studies are necessary to elucidate these effects specifically for this compound .

The synthesis of 2-nitrobenzenediazonium tetrafluoroborate typically involves the following steps:

- Preparation of Nitroaniline: The starting material, ortho-nitroaniline, is synthesized from nitrobenzene via reduction.

- Diazotization: The nitroaniline is then treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0°C) to form the diazonium salt.

- Formation of Tetrafluoroborate Salt: The diazonium salt is reacted with tetrafluoroboric acid (HBF4) to yield the tetrafluoroborate salt:

This method allows for the isolation of the stable tetrafluoroborate salt suitable for further reactions .

2-Nitrobenzenediazonium tetrafluoroborate finds applications primarily in organic synthesis, particularly in:

- Aromatic Substitution Reactions: It serves as a precursor for synthesizing various substituted aromatic compounds.

- Dye Manufacturing: Due to its ability to form azo compounds, it is utilized in producing dyes and pigments.

- Material Science: It can be used in polymer chemistry for functionalizing materials through diazo coupling reactions .

Interaction studies involving 2-nitrobenzenediazonium tetrafluoroborate primarily focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can interact with a range of substrates including alcohols, amines, and thiols, leading to diverse products depending on reaction conditions. These studies help elucidate its potential applications in synthetic organic chemistry and materials science .

Several compounds exhibit structural or functional similarities to 2-nitrobenzenediazonium tetrafluoroborate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Nitrobenzenediazonium tetrafluoroborate | Diazonium Salt | Nitro group at para position; widely studied for reactivity |

| Aniline diazonium tetrafluoroborate | Diazonium Salt | Simpler structure; used in similar substitution reactions |

| 3-Nitrobenzenediazonium tetrafluoroborate | Diazonium Salt | Nitro group at meta position; affects reactivity |

| 4-Chlorobenzenediazonium tetrafluoroborate | Diazonium Salt | Chlorine substituent influences electrophilicity |

The unique positioning of the nitro group in 2-nitrobenzenediazonium tetrafluoroborate enhances its reactivity compared to other diazonium salts, making it particularly valuable in specific synthetic pathways .

The diazonium functional group was first reported in 1858 by Peter Griess, who observed that treating aromatic amines with nitrous acid yielded intensely colored compounds. While Griess initially focused on simpler aryl diazonium chlorides, the instability of these salts limited their practical utility. The introduction of tetrafluoroborate (BF₄⁻) as a counterion in the early 20th century marked a turning point, as it significantly improved the thermal stability of diazonium salts. 2-Nitrobenzenediazonium tetrafluoroborate specifically gained prominence post-1940s, when researchers recognized the electron-withdrawing nitro group's ability to modulate reactivity in electrophilic aromatic substitution.

Significance in Diazonium Chemistry

As a model nitro-substituted diazonium salt, this compound exemplifies three key principles:

- Electrophilic Enhancement: The nitro group at the ortho position increases the diazonium ion's electrophilicity by withdrawing electron density through resonance (-M effect), making it highly reactive toward electron-rich coupling partners.

- Stability Trade-offs: While BF₄⁻ improves stability compared to chloride salts, the nitro group introduces decomposition pathways via radical intermediates, necessitating storage at 2–8°C.

- Synthetic Versatility: It serves as a precursor to azo dyes, benzothiophenes, and arylated heterocycles, bridging classical Sandmeyer reactions and modern cross-coupling methodologies.

Current Academic Interest and Research Context

Recent studies (2015–2025) have focused on:

- Catalytic C-H Functionalization: Pd(NHC)PEPPSI complexes enable decarboxylative Sonogashira couplings with 85–92% yields under mild conditions.

- Photoredox Applications: Visible-light-mediated arylation of thiophenes using 0.5 mol% Ru(bpy)₃²⁺.

- Green Chemistry: Water-mediated diazonium transfers reduce organic solvent use by 70% in large-scale syntheses.

Position Within Aromatic Diazonium Salt Research

Comparative studies highlight its unique behavior:

The ortho-nitro configuration imposes steric hindrance that slows azo coupling by 40% compared to para-substituted analogs but increases regioselectivity in heterocycle formation.

The electronic structure of 2-nitrobenzenediazonium tetrafluoroborate is pivotal to understanding its reactivity. Density Functional Theory (DFT) calculations reveal that the nitro group (-NO₂) induces significant electron withdrawal from the benzene ring, stabilizing the diazonium ion (N≡N⁺) through resonance and inductive effects [1]. The tetrafluoroborate counterion (BF₄⁻) further stabilizes the compound by delocalizing the positive charge across the boron-fluorine framework [5].

Key findings from computational studies include:

- Charge Distribution: The diazonium nitrogen atoms carry a partial positive charge (+0.42 e), while the nitro group’s oxygen atoms exhibit negative charges (-0.58 e) [1].

- Bond Lengths: The N≡N bond in the diazonium group measures 1.10 Å, shorter than typical N-N single bonds (1.45 Å), indicating strong triple-bond character [1].

These results align with spectroscopic data, such as ¹H NMR shifts observed in deuterated acetonitrile, where aromatic protons adjacent to the nitro group resonate downfield due to deshielding [3].

Theoretical Reactivity Parameters

Reactivity parameters quantify how substituents influence reaction kinetics and thermodynamics. For 2-nitrobenzenediazonium tetrafluoroborate:

Hammett Constants

The nitro group’s Hammett σₚ⁺ constant (+1.27) reflects its strong electron-withdrawing nature, which accelerates electrophilic substitution by stabilizing transition states [5].

Fukui Functions

Local softness analyses indicate that the diazonium nitrogen is the most electrophilic site (ƒ⁺ = 0.15), while the nitro group’s oxygen atoms act as nucleophilic centers (ƒ⁻ = 0.09) [1].

| Parameter | Value | Significance |

|---|---|---|

| Hammett σₚ⁺ | +1.27 | Electron withdrawal enhances reactivity |

| Local Softness (ƒ⁺) | 0.15 | Electrophilicity at diazonium nitrogen |

Quantum Mechanical Models of Diazonium Bond Characteristics

Quantum mechanical models elucidate the bonding in the diazonium group (N≡N⁺). The bond’s triple character arises from:

- σ-Bond: Formed by sp-hybridized nitrogen orbitals.

- Two π-Bonds: Resulting from lateral overlap of p-orbitals.

The nitro group’s resonance interaction with the benzene ring redistributes electron density, shortening the C-N bond between the ring and diazonium group to 1.35 Å [1]. This conjugation reduces the energy of the lowest unoccupied molecular orbital (LUMO), facilitating nucleophilic attack.

Molecular Orbital Theory Applications in Understanding Reactivity

Molecular orbital (MO) theory explains how electronic transitions drive reactivity:

Frontier Molecular Orbitals

- HOMO: Localized on the nitro group’s oxygen atoms, enabling nucleophilic interactions.

- LUMO: Concentrated on the diazonium nitrogen, accepting electrons during reactions [1].

Orbital Energy Gaps

The HOMO-LUMO gap (ΔE = 5.2 eV) indicates moderate reactivity, balancing stability and electrophilicity [5]. Substituents like nitro groups lower the LUMO energy, enhancing electrophilic character.

$$ \text{HOMO} = -9.3 \, \text{eV}, \quad \text{LUMO} = -4.1 \, \text{eV} $$

Other CAS

365-33-3